ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate
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Description
Chemical Reactions Analysis
The specific chemical reactions involving “ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate” are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate” are not explicitly mentioned in the available literature .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is involved in the synthesis of various hybrid molecules with potential biological activities. For instance, Başoğlu et al. (2013) explored its use in the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. These synthesized compounds displayed notable antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystallography and Molecular Interactions
In crystallography, the compound has been used to study molecular interactions and conformations. Horton et al. (1997) analyzed two molecules of a related compound, providing insights into hydrogen bonding and the molecular conformation in crystals. This type of research is fundamental in understanding the physical and chemical properties of the compound, which can be critical in pharmaceutical and material science applications (Horton, Levine, Norris, Luck, & Silverton, 1997).
Peptide Synthesis
The compound plays a significant role in peptide synthesis. Jiang et al. (1998) designed and synthesized a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), for solid phase peptide synthesis. This reagent showed high coupling efficiency and facilitated the synthesis of complex peptides, demonstrating its utility in the field of biochemistry and drug development (Jiang, Davison, Tennant, & Ramage, 1998).
Herbicide Synthesis
Additionally, this compound has been employed in the synthesis of herbicides. Fan et al. (2015) developed an improved synthetic method for the herbicide carfentrazone-ethyl using a related compound. This research highlights its application in agricultural chemistry and the development of more efficient and sustainable herbicides (Fan, Yu, Fu, Liu, He, & Zhu, 2015).
Fluorescent Probes
The compound has also been used in the development of fluorescent probes. Wang et al. (2017) synthesized a probe using a related compound for the detection of biothiols in living cells. This application is crucial in analytical chemistry and diagnostics, especially for understanding cellular processes and developing diagnostic tools (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
properties
IUPAC Name |
ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-3-5-10(14)6-4-9/h3-7,12,18H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIYANUKCXANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate |
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